MK-212 hydrochloride
Overview
Description
MK-212 hydrochloride is a chemical compound known for its role as a selective agonist of the serotonin 2C receptor. It is primarily used in scientific research to study the effects of serotonin on various physiological and behavioral processes. The compound has been investigated for its potential therapeutic applications in conditions such as anxiety, depression, and substance abuse disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-212 hydrochloride typically involves the reaction of 2-chloropyrazine with piperazine under controlled conditions. The reaction proceeds as follows:
Starting Materials: 2-chloropyrazine and piperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures.
Product Formation: The resulting product is 2-chloro-6-(1-piperazinyl)pyrazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-chloropyrazine and piperazine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The purified compound is treated with hydrochloric acid to obtain this compound in its final form.
Chemical Reactions Analysis
Types of Reactions
MK-212 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation products may include hydroxylated derivatives.
Reduction: Reduction products may include dechlorinated derivatives.
Substitution: Substitution products may include various functionalized pyrazine derivatives.
Scientific Research Applications
MK-212 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of serotonin receptor agonists.
Biology: Employed in research to understand the role of serotonin in biological processes such as mood regulation and anxiety.
Medicine: Investigated for its potential therapeutic effects in treating conditions like anxiety, depression, and substance abuse disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
MK-212 hydrochloride exerts its effects by selectively binding to and activating serotonin 2C receptors. This activation leads to a cascade of intracellular signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase pathways. The compound’s effects on serotonin receptors are responsible for its anxiolytic and antidepressant properties .
Comparison with Similar Compounds
Similar Compounds
mCPP (meta-Chlorophenylpiperazine): Another serotonin receptor agonist with similar properties but different receptor selectivity.
Quipazine: A non-selective serotonin receptor agonist with broader effects on various serotonin receptor subtypes.
ORG-12962: A selective serotonin 2C receptor agonist with similar pharmacological properties to MK-212 hydrochloride.
Uniqueness
This compound is unique due to its high selectivity for serotonin 2C receptors over other serotonin receptor subtypes. This selectivity makes it a valuable tool for studying the specific effects of serotonin 2C receptor activation without significant off-target effects .
Properties
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZGLUIYAZQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64022-27-1 (Parent) | |
Record name | MK-212 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60210668 | |
Record name | MK-212 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-58-1, 67250-10-6 | |
Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-212 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-212 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MK-212 HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MK-212 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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